molecular formula C14H16O3 B14276903 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate CAS No. 135899-40-0

2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate

Cat. No.: B14276903
CAS No.: 135899-40-0
M. Wt: 232.27 g/mol
InChI Key: SJDLEUINOTTZGP-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both aromatic and ester functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate typically involves the esterification of 2-methyl-1-oxo-1-phenylpropan-2-ol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the process may include steps for purification such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate involves its ability to act as an alkylating agent. This means it can react with DNA and other cellular molecules, causing damage that can lead to cell death. This property is particularly useful in the synthesis of anti-cancer drugs, where the compound targets rapidly dividing cells. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-oxo-1-phenylpropan-2-yl 2-methylprop-2-enoate is unique due to its combination of aromatic and ester functional groups, which provide it with a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in both research and industrial settings .

Properties

CAS No.

135899-40-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C14H16O3/c1-10(2)13(16)17-14(3,4)12(15)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

SJDLEUINOTTZGP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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